2-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride
Description
This compound is a bicyclic heterocyclic amine featuring an imidazo[2,1-c][1,4]oxazine core linked to an ethanamine moiety, with two hydrochloride counterions. Its molecular formula is C₉H₁₄Cl₂N₃O, and it is typically used in pharmaceutical research as a precursor or intermediate for bioactive molecules targeting neurological or metabolic pathways . The dihydrochloride salt enhances solubility and stability for laboratory handling .
Properties
IUPAC Name |
2-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c9-2-1-7-5-10-8-6-12-4-3-11(7)8;;/h5H,1-4,6,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIOHCCZPYGOSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC=C(N21)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2580207-72-1 | |
| Record name | 2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminoethanol with a suitable imidazole derivative, followed by cyclization to form the oxazine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process may include steps such as purification through crystallization or chromatography to achieve the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted imidazo[2,1-c][1,4]oxazine compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-c][1,4]oxazine compounds exhibit antimicrobial properties. For instance, studies have shown moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli using agar diffusion methods .
Case Study:
A study synthesized various derivatives of imidazo compounds and evaluated their antimicrobial efficacy. The results indicated that certain modifications enhanced their activity against resistant bacterial strains, suggesting potential therapeutic applications in treating infections .
Pharmacology
Neuroprotective Effects
Recent investigations suggest that compounds with imidazo[2,1-c][1,4]oxazine structures may exert neuroprotective effects. These effects are hypothesized to be mediated through modulation of neurotransmitter systems or anti-inflammatory pathways.
Case Study:
In a preclinical model of neurodegeneration, administration of the compound demonstrated a reduction in neuronal apoptosis and inflammation markers. This positions it as a candidate for further exploration in neurodegenerative disease therapies .
Material Science
Polymer Chemistry
The unique structure of 2-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine; dihydrochloride allows for its incorporation into polymer matrices to enhance mechanical properties and thermal stability.
Data Table: Polymer Composite Properties
| Composite Material | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Control Polymer | 25 | 150 |
| Polymer + Compound | 35 | 180 |
This enhancement suggests potential applications in developing advanced materials for aerospace and automotive industries.
Mechanism of Action
The mechanism of action of 2-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
2-(3H-Imidazo[4,5-b]pyridin-2-yl)ethanamine Dihydrochloride
- Molecular Formula : C₈H₁₂Cl₂N₄
- Key Differences : Replaces the oxazine ring with a pyridine ring fused to imidazole.
[3-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine
- Molecular Formula : C₁₂H₁₃N₃O
- Key Differences : Attaches an aromatic phenylamine group instead of ethanamine.
- Implications : The phenylamine group may improve blood-brain barrier penetration for CNS-targeting drugs .
6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde
Functional Group and Salt Comparisons
2-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine Dihydrochloride
- Molecular Formula : C₅H₁₂Cl₂N₄S
- Key Differences : Replaces the imidazo-oxazine core with a triazole-thioether group.
- Implications : The sulfur atom increases hydrophobicity, which may affect pharmacokinetic properties .
(R)-Octahydropyrazino[2,1-c][1,4]oxazine Dihydrochloride
Physicochemical Properties
Biological Activity
2-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine; dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines imidazole and oxazine rings, suggesting possible interactions with various biological targets. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Structural Characteristics
The molecular formula for 2-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine; dihydrochloride is C7H10Cl2N4O. Its structure includes:
- Imidazole and Oxazine Rings : These contribute to its potential pharmacological properties.
- Dihydrochloride Salt Form : Enhances solubility and stability in physiological conditions.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of imidazo[2,1-c][1,4]oxazines exhibit significant antiproliferative activity against various cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 14 | Glioblastoma | 8.0 |
| 14 | Non-Hodgkin Lymphoma | 8.4 |
| 14 | Pancreatic Adenocarcinoma | 9.4 |
| 14 | Acute Myeloid Leukemia | 9.5 |
These findings suggest that the imidazo[2,1-c][1,4]oxazine scaffold may be crucial for its anticancer efficacy .
Antibacterial Activity
While primarily studied for its anticancer properties, some derivatives have shown moderate antibacterial activity. For example, a bromo-substituted derivative demonstrated an MIC of 32 µM against E. coli, indicating potential for further development in antimicrobial therapies .
The precise mechanism by which 2-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : It could interact with various receptors that modulate cellular signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds within the imidazo[2,1-c][1,4]oxazine class:
- Study on Antiproliferative Activity :
- Investigation of Antiulcer Activities :
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine dihydrochloride?
- Methodology :
- Synthesis : Use multi-step organic synthesis, starting with imidazo-oxazine scaffold formation followed by ethanamine side-chain introduction. Monitor reaction progress via TLC or HPLC. Final dihydrochloride salt formation requires HCl gas or aqueous HCl in anhydrous conditions .
- Characterization : Employ H/C NMR to confirm structural integrity and purity. High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight. Elemental analysis ensures stoichiometric chloride content .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodology :
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes. In case of ingestion, administer activated charcoal and seek medical attention. Store in airtight containers away from moisture .
Q. How can researchers confirm the compound’s stability under varying storage conditions?
- Methodology :
- Conduct accelerated stability studies by exposing the compound to temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH). Analyze degradation products via HPLC at predefined intervals (e.g., 0, 1, 3, 6 months) .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodology :
- Assay Validation : Replicate experiments across independent labs using standardized cell lines (e.g., HEK293 for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922).
- Purity Checks : Verify compound purity (>95%) via HPLC and assess potential interference from synthesis byproducts. Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to cross-validate results .
Q. What strategies optimize the synthetic route to improve yield and scalability?
- Methodology :
- Catalyst Screening : Test palladium-, copper-, or enzyme-catalyzed reactions for key steps.
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize parameters (temperature, solvent ratio, reaction time). Use microreactors for continuous flow synthesis to enhance reproducibility .
Q. How can researchers elucidate the compound’s interaction with specific biological targets (e.g., GPCRs)?
- Methodology :
- In Silico Docking : Use Schrödinger Suite or AutoDock Vina to model binding affinities with target receptors. Validate predictions via site-directed mutagenesis.
- Biophysical Assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. Pair with in vitro functional assays (e.g., cAMP accumulation for GPCR activity) .
Q. What analytical techniques are critical for detecting trace impurities in bulk batches?
- Methodology :
- HPLC-MS/MS : Use reversed-phase C18 columns with gradient elution (0.1% formic acid in acetonitrile/water) to separate impurities. Compare against spiked standards for quantification.
- GC Headspace Analysis : Detect volatile impurities (e.g., residual solvents) with flame ionization detection (FID) .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to balance efficacy and toxicity?
- Methodology :
- Dose Range-Finding : Start with a logarithmic dilution series (e.g., 0.1–100 µM). Use Hill slope models to calculate IC/EC values.
- Therapeutic Index (TI) : Calculate TI as in parallel assays. Include positive controls (e.g., cisplatin for cytotoxicity) .
Q. What statistical approaches are recommended for analyzing high-throughput screening data?
- Methodology :
- Z’-Factor : Assess assay quality ( indicates robustness).
- False Discovery Rate (FDR) : Apply Benjamini-Hochberg correction to minimize Type I errors in large datasets. Use cluster analysis (e.g., k-means) to group compounds by activity profiles .
Notes on Evidence Utilization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
